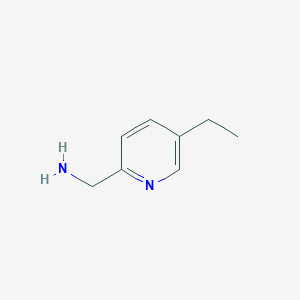

(5-Ethylpyridin-2-yl)methanamine

Overview

Description

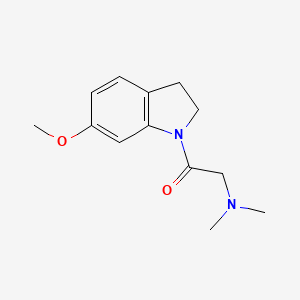

“(5-Ethylpyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 55243-14-6 . It has a molecular weight of 136.2 and is typically stored at 4 degrees Celsius . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 136.2 .Scientific Research Applications

Pharmacological Applications

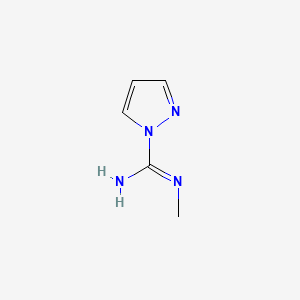

Biased Agonism in Serotonin Receptors : Research led by Sniecikowska et al. (2019, 2020) highlights the discovery and development of novel compounds targeting serotonin 5-HT1A receptors, demonstrating potential therapeutic applications in central nervous system (CNS) pathologies. These studies introduced compounds exhibiting biased agonism, selectively activating distinct signaling pathways, which may offer therapeutic benefits with reduced side effects (Sniecikowska et al., 2020); (Sniecikowska et al., 2019).

Antibacterial and Antifungal Activity : Rao et al. (2013) synthesized a novel azetidine derivative including the (5-Ethylpyridin-2-yl)methanamine structure, showing acceptable antibacterial and antifungal properties, indicating its potential for developing new antimicrobial agents (Rao et al., 2013).

Material Science Applications

Electro-Optic Materials : Facchetti et al. (2003) explored the synthesis of heterocycle-based donor-acceptor chromophores for electro-optic applications. The study demonstrates the potential of this compound derivatives in creating nonlinear optical materials for advanced electronic and photonic devices (Facchetti et al., 2003).

Metal-Organic Frameworks (MOFs) : Research on the synthesis and characterization of zinc(II) complexes with camphor-based iminopyridines, including this compound, highlights the use of these complexes as pre-catalysts for producing polylactide from rac-lactide. This illustrates the compound's relevance in catalysis and polymer science, contributing to the development of sustainable materials (Kwon et al., 2015).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group

Mode of Action

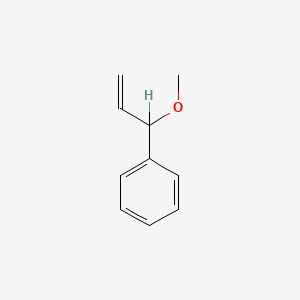

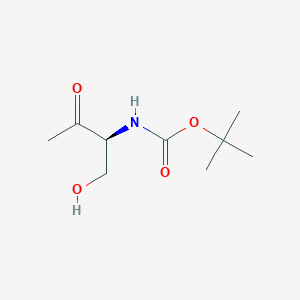

A related study has shown that a metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using phi(oac)2 in combination with a catalytic amount of tempo as an oxidizing agent . This suggests that (5-Ethylpyridin-2-yl)methanamine might undergo similar reactions, but more research is needed to confirm this.

Biochemical Pathways

As a member of the aralkylamines class of compounds , it may be involved in various biochemical reactions, including oxidation and reduction processes

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution within the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Given its potential involvement in oxidation reactions , it may influence cellular redox status and related processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is stored at 4°C . Additionally, the compound is classified as hazardous, with potential harmful effects on the respiratory system Therefore, safety precautions should be taken when handling this compound

properties

IUPAC Name |

(5-ethylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBCLZATKZFKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480321 | |

| Record name | (5-Ethylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55243-14-6 | |

| Record name | (5-Ethylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

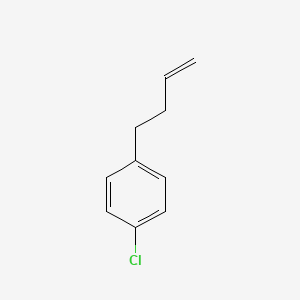

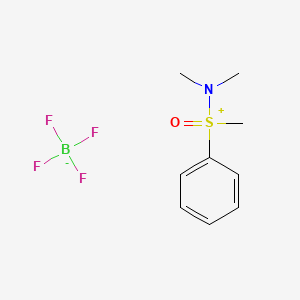

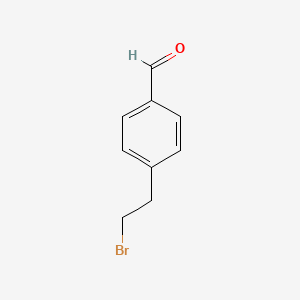

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B1625357.png)

![cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1625368.png)